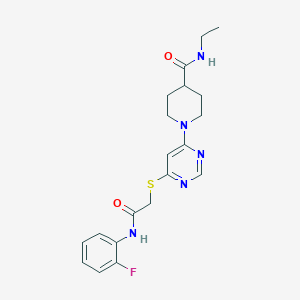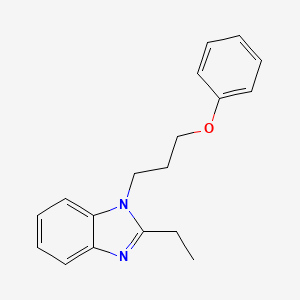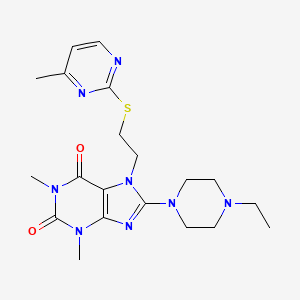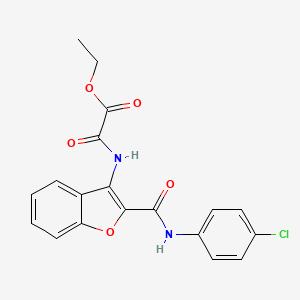
2-cyano-N-(4-ethoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-cyano-N-(4-ethoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)propanamide" appears to be a derivative of propanamide with substitutions that include a cyano group, an ethoxyphenyl group, and a hydroxy-methoxyphenyl group. While the provided papers do not directly discuss this specific compound, they do provide insights into related chemical structures and reactions that can be used to infer properties and synthetic routes for the compound .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting from basic precursors. For instance, the synthesis of hydroxamic acids from carboxylic acids using ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate (4-NBsOXY) is demonstrated in the first paper. This process involves a Lossen rearrangement and can be performed without racemization under mild conditions, which suggests that a similar approach might be applicable for the synthesis of "2-cyano-N-(4-ethoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)propanamide" . Additionally, the second paper describes the conversion of 4-hydroxy coumarin to a propanoate derivative followed by hydrolysis and reaction with substituted amines . This method could potentially be adapted for the synthesis of the target compound by choosing appropriate amines and protecting groups.
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed by single crystal X-ray diffraction studies, as mentioned in the second paper . This technique could also be used to determine the precise molecular structure of "2-cyano-N-(4-ethoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)propanamide," ensuring the correct spatial arrangement of the substituents and the overall conformation of the molecule.
Chemical Reactions Analysis
The papers suggest that the related compounds can participate in various chemical reactions. For example, the first paper indicates that the synthesized hydroxamic acids can be further reacted to form ureas . This implies that the amide group in the target compound may also be reactive and could potentially be converted into other functional groups, depending on the reaction conditions and reagents used. The second paper discusses the evaluation of synthesized compounds as cyclooxygenase inhibitors, which involves their interaction with enzymes . This indicates that the target compound may also have the potential to interact with biological molecules, depending on its structure-activity relationship.
Physical and Chemical Properties Analysis
While the papers do not directly provide physical and chemical properties of "2-cyano-N-(4-ethoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)propanamide," they do offer insights into the properties of structurally similar compounds. For instance, the third paper discusses the crystal packing of ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate, which is stabilized by N≡π and O≡π interactions, as well as hydrogen bonding . These interactions are crucial for the solid-state properties of the compound and could be relevant for the target compound as well. The physical properties such as melting point, solubility, and stability could be inferred based on the functional groups present in the molecule and their known behaviors.
科学的研究の応用
Optical and Fluorescent Properties
2-cyano-N-(4-ethoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)propanamide derivatives have been explored for their unique optical properties. For instance, the stacking mode of 3-aryl-2-cyano acrylamide derivatives significantly influences their mechanofluorochromic properties. Distinct face-to-face stacking modes lead to different optical behaviors, with some exhibiting green luminescence and others showing a red-shift in emission peaks upon grinding due to phase transformation from crystalline to amorphous. This characteristic is essential for applications in optical materials and sensing devices (Song et al., 2015).
Molecular Interactions and Crystal Packing
The compound also showcases intriguing molecular interactions in its crystal packing. For example, ethyl (Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate demonstrates unique N⋯π and O⋯π interactions, forming a distinct crystal packing structure, which is crucial for understanding molecular assembly and designing novel materials (Zhang et al., 2011).
Corrosion Inhibition
Notably, derivatives of 2-cyano-N-(4-ethoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)propanamide, such as ACR-2, have demonstrated significant potential as corrosion inhibitors for metals like copper in nitric acid solutions. This application is vital in industrial settings where corrosion resistance is crucial for maintaining the integrity of metal components and structures (Abu-Rayyan et al., 2022).
Prostate Cancer Imaging
In the medical field, carbon-11-labeled propanamide derivatives have been synthesized for use as selective androgen receptor modulator radioligands. These compounds show promise in prostate cancer imaging, providing essential tools for the diagnosis and monitoring of this prevalent cancer (Gao et al., 2011).
特性
IUPAC Name |
2-cyano-N-(4-ethoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-3-25-16-7-5-15(6-8-16)21-19(23)14(12-20)10-13-4-9-17(22)18(11-13)24-2/h4-9,11,14,22H,3,10H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUDFLYCAZMHREH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(CC2=CC(=C(C=C2)O)OC)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-N-(4-ethoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[[3-(Benzimidazol-1-yl)azetidin-1-yl]methyl]quinoline](/img/structure/B2499961.png)
![1-Methyl-8-(4-phenoxyphenyl)-3-(2-piperidylethyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2499963.png)




![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2499974.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride](/img/structure/B2499976.png)
![N-(naphtho[1,2-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2499979.png)
![3-[(2R)-Oxolan-2-yl]propan-1-amine;hydrochloride](/img/structure/B2499980.png)
![4-Methoxyphenyl pyrrolo[1,2-a]quinoxalin-4-yl ether](/img/structure/B2499981.png)
